molecular formula C3H3N5S B1478079 5-(Azidomethyl)thiadiazole CAS No. 1803590-20-6

5-(Azidomethyl)thiadiazole

Cat. No.: B1478079
CAS No.: 1803590-20-6
M. Wt: 141.16 g/mol
InChI Key: UBXHXIMRQSIJMQ-UHFFFAOYSA-N
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Description

5-(Azidomethyl)thiadiazole is a useful research compound. Its molecular formula is C3H3N5S and its molecular weight is 141.16 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-(Azidomethyl)thiadiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The azido group in this compound can undergo click chemistry reactions, particularly azide-alkyne cycloaddition, which is useful for labeling and functionalizing biomolecules . This compound can interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates . Additionally, this compound can form hydrogen bonds with proteins, enhancing its binding affinity and specificity .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism . In cancer cells, this compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . Furthermore, this compound can alter the mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes, leading to inhibition or activation of their catalytic activity . For example, this compound can inhibit the activity of DNA methyltransferases, resulting in changes in gene expression through DNA hypomethylation . Additionally, the azido group in this compound can participate in click chemistry reactions, allowing for the selective labeling and tracking of biomolecules in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The stability and degradation of this compound can vary depending on the experimental conditions and the presence of other reactive species .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can exhibit therapeutic effects, such as reducing tumor growth and enhancing immune responses . At high doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating a dose-dependent response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can further undergo phase II metabolic reactions, such as conjugation with glutathione, to form more water-soluble metabolites for excretion . The metabolic pathways of this compound can influence its bioavailability and toxicity, highlighting the importance of understanding its metabolism in drug development .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues can also be influenced by its lipophilicity and the presence of specific binding sites .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications or the presence of targeting signals . For example, this compound can be localized to the nucleus, where it can interact with DNA and modulate gene expression. Additionally, its localization to the mitochondria can influence mitochondrial function and induce apoptosis .

Properties

IUPAC Name

5-(azidomethyl)thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N5S/c4-7-5-1-3-2-6-8-9-3/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXHXIMRQSIJMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=N1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.